3,6-Dimethyloctane-3,6-diol

Description

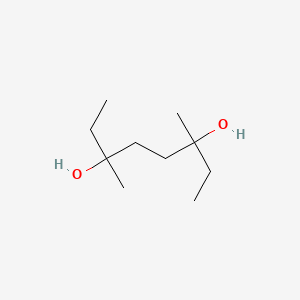

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyloctane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEDSSFYIKNTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999257 | |

| Record name | 3,6-Dimethyloctane-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-65-9 | |

| Record name | 3,6-Dimethyl-3,6-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyloctane-3,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyloctane-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethyloctane-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dimethyloctane 3,6 Diol

Established Reaction Pathways and Yield Optimization

The synthesis of 3,6-dimethyloctane-3,6-diol can be approached through distinct routes, each with its own set of precursors and reaction conditions. Optimization of these pathways is crucial for achieving high yields and purity of the final product.

Reduction of Diketone Precursors to this compound

A primary strategy for synthesizing this compound involves a two-step process: first, the formation of the diketone, 3,6-dimethyloctane-3,6-dione, followed by its reduction to the corresponding diol. This pathway allows for the construction of the carbon skeleton prior to the introduction of the hydroxyl functional groups.

The synthesis of the key intermediate, 3,6-dimethyloctane-3,6-dione, can be envisioned through the dimerization of 3-pentanone (B124093). This type of carbon-carbon bond formation is a critical step in building the ten-carbon backbone of the target molecule. While specific literature detailing a direct dimerization of 3-pentanone to this particular diketone is not prevalent, the reaction could theoretically proceed via an oxidative coupling mechanism at the alpha-carbons, facilitated by a suitable reagent. This would involve the formation of a radical or anionic intermediate from 3-pentanone, which then attacks another molecule of the ketone to form the dimer.

Once the 3,6-dimethyloctane-3,6-dione precursor is obtained, it can be reduced to this compound via catalytic hydrogenation. This method involves the addition of hydrogen (H₂) across the two carbonyl groups in the presence of a metal catalyst. This process is widely used for the reduction of ketones to secondary alcohols.

Commonly employed catalysts for such transformations include transition metals known for their ability to adsorb hydrogen gas and facilitate its addition to the substrate.

Key Research Findings:

Catalysts: Heterogeneous catalysts are typically used, such as Raney Nickel, Platinum (IV) oxide (PtO₂), or Palladium on carbon (Pd/C). These catalysts provide a surface on which the reaction between the diketone and hydrogen occurs.

Reaction Conditions: The reaction is generally carried out in a solvent that can dissolve the diketone but does not react with the catalyst or hydrogen. Alcohols like ethanol are common choices. The reaction vessel is pressurized with hydrogen gas, and the temperature may be elevated to increase the reaction rate.

Table 1: Typical Conditions for Catalytic Hydrogenation of Diketones

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Raney Ni, Pd/C, PtO₂ | Provides an active surface for the reaction. |

| Hydrogen Source | H₂ Gas | The reducing agent that adds across the C=O bonds. |

| Pressure | 20-50 bar | Increases the concentration of dissolved hydrogen, speeding up the reaction. |

| Solvent | Ethanol, Methanol (B129727), THF | Dissolves the substrate and facilitates contact with the catalyst. |

| Temperature | 25-135 °C | Influences the rate of reaction; higher temperatures can improve conversion. nih.gov |

An alternative to catalytic hydrogenation is the use of stoichiometric hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice for the reduction of ketones. wikipedia.orgharvard.edu This method is often preferred in laboratory settings due to its milder conditions and high selectivity for aldehydes and ketones. harvard.edu

The reduction proceeds in two main stages. wikipedia.org First, the hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the diketone. This process occurs for both ketone groups, resulting in two new C-H bonds and the formation of a dialkoxide intermediate. In the second stage, a protic solvent (like methanol or ethanol) or a mild acid workup provides protons to neutralize the negatively charged oxygen atoms, yielding the two hydroxyl groups of the final diol product. wikipedia.org

Key Research Findings:

Reagent Stoichiometry: In principle, one mole of NaBH₄ can reduce four moles of a ketone functional group. harvard.edu Therefore, for a diketone, at least 0.5 molar equivalents of NaBH₄ are required. In practice, a molar excess is often used to ensure complete conversion.

Solvents: Protic solvents like methanol or ethanol are generally the solvents of choice for sodium borohydride reductions. wikipedia.org

Selectivity: NaBH₄ is a mild reducing agent and will typically not reduce other functional groups like esters or amides under standard conditions, making it highly chemoselective for the carbonyl groups of the diketone. wikipedia.orgharvard.edu

Table 2: General Protocol for Sodium Borohydride Reduction of a Diketone

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Reduction | Sodium Borohydride (NaBH₄) in Methanol or Ethanol | The hydride source attacks the carbonyl carbons to form an alkoxide intermediate. |

| 2. Workup | Water or mild aqueous acid | Protonates the alkoxide intermediate to form the final diol product. |

Conversion of Unsaturated Diol Analogues to Saturated this compound

A second major synthetic route involves starting with a diol that already contains the correct carbon skeleton and hydroxyl groups but also possesses a degree of unsaturation, such as a carbon-carbon triple bond. The final step is the saturation of this bond to yield the target alkane-diol.

This pathway utilizes the precursor 3,6-dimethyl-4-octyne-3,6-diol (B148155), an acetylenic diol. nih.gov The synthesis is completed by the catalytic hydrogenation of the alkyne functional group. This reaction reduces the carbon-carbon triple bond directly to a carbon-carbon single bond, thereby converting the octyne-diol into the desired this compound.

Key Research Findings:

Catalyst Systems: The complete reduction of an alkyne to an alkane is typically achieved using powerful hydrogenation catalysts. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. Other catalysts like platinum or Raney Nickel can also be employed.

Reaction Conditions: The reaction is performed under a hydrogen atmosphere. The pressure of the hydrogen gas and the reaction temperature are key parameters that can be adjusted to optimize the reaction rate and ensure complete saturation of the triple bond. The choice of solvent is typically an alcohol or an inert solvent like ethyl acetate.

Table 3: Predicted Conditions for Hydrogenation of 3,6-Dimethyl-4-octyne-3,6-diol

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 3,6-Dimethyl-4-octyne-3,6-diol | The unsaturated precursor. |

| Catalyst | Palladium on Carbon (Pd/C) | To facilitate the addition of hydrogen across the triple bond. |

| Hydrogen Source | H₂ Gas | The reducing agent. |

| Solvent | Ethanol, Ethyl Acetate | To dissolve the substrate for the reaction. |

| Product | this compound | The final saturated diol. |

Reduction of 3,6-Dimethyloct-4-ene-3,6-diol

The synthesis of this compound can be accomplished through the reduction of its unsaturated analogue, 3,6-dimethyloct-4-ene-3,6-diol. This process involves the saturation of the carbon-carbon double bond in the alkene precursor. More commonly, the synthesis starts from the corresponding alkyne, 3,6-dimethyloct-4-yne-3,6-diol. The reduction of this alkyne proceeds in a stepwise manner, first yielding the cis-alkene (3,6-dimethyloct-4-ene-3,6-diol) and then, upon further reduction, the fully saturated this compound.

Catalytic hydrogenation is the primary method for this transformation. The process typically involves reacting the unsaturated diol with hydrogen gas under pressure in the presence of a metal catalyst. The choice of catalyst is crucial for controlling the reaction. For the complete saturation of the alkyne to the alkane, powerful catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) are employed. tandfonline.com The reaction first reduces the alkyne to an alkene intermediate, which is then subsequently reduced to the desired alkane, this compound. tandfonline.com This two-step reduction from an alkyne ensures the formation of the saturated diol. nih.gov

| Catalyst | Precursor | Primary Product | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Alkyne/Alkene | Alkane (this compound) | Effective for complete saturation. |

| Platinum Oxide (PtO₂) | Alkyne/Alkene | Alkane (this compound) | Highly active catalyst for reducing both double and triple bonds. tandfonline.com |

| Lindlar's Catalyst | Alkyne | cis-Alkene (Z-3,6-Dimethyloct-4-ene-3,6-diol) | A "poisoned" catalyst used to stop the reduction at the alkene stage. |

Stereoselective Synthesis of this compound and its Analogues

The structure of this compound contains two stereocenters at the C3 and C6 positions. This gives rise to the possibility of three stereoisomers: a pair of enantiomers ((3R,6R) and (3S,6S)) and a meso compound ((3R,6S), which is achiral). Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial in fields like pharmaceuticals and materials science where specific three-dimensional arrangements of atoms determine a molecule's properties and activity.

| Isomer | Configuration at C3 | Configuration at C6 | Chirality |

|---|---|---|---|

| (3R,6R)-3,6-Dimethyloctane-3,6-diol | R | R | Chiral |

| (3S,6S)-3,6-Dimethyloctane-3,6-diol | S | S | Chiral |

| (3R,6S)-3,6-Dimethyloctane-3,6-diol (meso) | R | S | Achiral |

Chiral induction is the process of transferring chirality from a chiral source to a prochiral substrate to favor the formation of one enantiomer or diastereomer over others. For diols, several strategies are employed:

Substrate Control: This involves using a starting material that already contains a chiral center. The existing stereochemistry directs the formation of new stereocenters in a predictable manner.

Reagent Control: This strategy uses a chiral reagent or catalyst to interact with the substrate. Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, are widely used to create a chiral environment that influences the stereochemical outcome of the reaction. nih.gov

Auxiliary Control: A chiral auxiliary is a temporary chemical group that is attached to the starting material to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, using (S)-lactate as a chiral auxiliary can induce moderate diastereoselectivity and enantioselectivity in C-H functionalization reactions to form diols. organic-chemistry.org

Achieving stereocontrol in the synthesis of 1,4-diols like this compound requires specific synthetic approaches. mdpi.com

Diastereoselective approaches aim to control the relative stereochemistry, for example, producing the meso compound selectively over the enantiomeric pair. This can be achieved in reactions that create both stereocenters simultaneously, where the transition state leading to one diastereomer is energetically favored. Tandem reactions, such as an allylboration–allenylboration sequence, can create multiple stereocenters with high diastereoselectivity. acs.orgacs.org

Enantioselective approaches focus on controlling the absolute stereochemistry to produce one enantiomer in excess. A prominent method is the catalytic asymmetric transfer hydrogenation (CATH) of prochiral 1,4-dicarbonyl compounds. mdpi.com This method, however, can be challenging as it can form up to four possible stereoisomers. mdpi.com Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs), offers a highly selective alternative. ADHs can reduce bulky diketones to the corresponding diols with excellent diastereo- and enantioselectivity under mild conditions. mdpi.com Another powerful technique is the asymmetric reduction of keto-alcohols using chiral oxazaborolidine reagents, which can selectively form the second stereogenic center, leading to a single enantiomer of the diol. nih.govacs.org

The ultimate goal of stereoselective synthesis is the complete control of both relative and absolute stereochemistry. ox.ac.uk

Relative stereochemistry refers to the spatial arrangement of substituents at different stereocenters within the same molecule (e.g., syn vs. anti or cis vs. trans). ox.ac.uk For this compound, this distinguishes the meso form from the chiral (dl) pair. The relative configuration of 1,3-diols can be confirmed using NMR spectroscopy by converting the diol into its corresponding acetonide; the chemical shifts of the acetonide's carbons are characteristic of whether the diol was syn or anti. rsc.org

Absolute stereochemistry describes the precise three-dimensional configuration (R or S) at each chiral center. ox.ac.uk Achieving control over the absolute configuration requires a chiral influence, as described in the strategies for chiral induction. For example, the enantioselective synthesis of a specific diol, (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, has been achieved, demonstrating that complex stereochemical control is possible for related structures. researchgate.net The combination of methods like asymmetric reduction of diketones or the use of chiral catalysts allows chemists to synthesize a specific stereoisomer of a target diol with high purity. mdpi.comnih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Sustainable synthesis routes for diols are being explored through various innovative approaches that align with the principles of green chemistry. nih.gov

Use of Renewable Feedstocks: There is a strong focus on producing diols from renewable biomass instead of fossil fuels. nih.gov For instance, 2,3-butanediol has emerged as a promising bio-sourced monomer for creating polyesters. acs.org Metabolic engineering in microorganisms like E. coli allows for the biosynthesis of various diols from simple sugars like glucose. nih.govresearchgate.net

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener as they reduce waste. Heterogeneous catalysts, such as ceria (CeO₂), are being used for the direct synthesis of polycarbonate diols from diols and carbon dioxide at atmospheric pressure, avoiding hazardous reagents like phosgene. rsc.orgelsevierpure.com Similarly, catalytic hydrogenation of carbonyl groups is a sustainable strategy to access diols. nih.gov

Benign Solvents and Conditions: The use of environmentally friendly solvents is a key aspect of green chemistry. Reactions are being developed in greener media like ethanol or even water. acs.orgorganic-chemistry.org For example, an efficient reduction of ketones to form diol derivatives has been reported using ethanol as a solvent at mild temperatures (0 °C). acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green chemistry principle. Direct synthesis methods, such as the conversion of alkenes into 1,4-diols via C-H activation, represent a step towards greater atom economy. nih.gov

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based (e.g., propylene, butane) nih.gov | Renewable biomass (e.g., glucose, vanillin) nih.govresearchgate.net |

| Reagents | Stoichiometric reducing agents (e.g., LiAlH₄), hazardous reagents (e.g., phosgene) rsc.orgchemistrysteps.com | Catalytic systems (e.g., metal catalysts, enzymes), CO₂ as a C1 source mdpi.comrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Benign solvents (e.g., water, ethanol) or solvent-free conditions acs.orgorganic-chemistry.org |

| Reaction Conditions | High pressure and temperature, cryogenic conditions nih.govresearchgate.net | Mild conditions (e.g., room temperature, atmospheric pressure) rsc.orgacs.org |

| Waste Generation | Significant byproduct formation | High atom economy, reduced waste streams nih.gov |

Chromatography-Free Purification Methodologies in Diol Synthesis

The purification of diols, including this compound, is a critical step in their synthesis to ensure high purity for subsequent applications. While chromatography is a common method, it can be costly and time-consuming. Consequently, chromatography-free methodologies are often sought for their efficiency and economic viability. ajchem-a.com These methods primarily rely on the physical and chemical properties of the diol and impurities.

Common chromatography-free purification techniques applicable to diol synthesis include:

Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ajchem-a.comresearchgate.netgoogle.com For diol purification, liquid-liquid extraction can be used to remove unreacted starting materials or nonpolar byproducts from the more polar diol, which may have higher affinity for an aqueous phase or a specific organic solvent. The choice of solvent is crucial and can include options like 2-ethylhexanol or cyclohexanol. google.com

Precipitation: This method involves changing the solvent composition or temperature to decrease the solubility of the desired diol, causing it to precipitate out of the solution while impurities remain dissolved. ajchem-a.com This is particularly effective when the diol is a solid at room temperature and has significantly different solubility characteristics compared to the contaminants.

Distillation: For diols that are liquid and have a boiling point sufficiently different from other components in the reaction mixture, distillation can be an effective purification method. However, challenges can arise if the components have close boiling points or form azeotropes, which are mixtures that boil at a constant temperature, precluding complete separation by this method. google.com

These economically efficient methods, such as extraction and precipitation, can yield products with high purity and are often simpler and faster to perform, making them suitable for both laboratory and industrial-scale synthesis. ajchem-a.com

| Purification Method | Principle of Separation | Primary Application | Key Considerations |

|---|---|---|---|

| Extraction | Differential solubility in immiscible solvents | Separating polar diols from nonpolar impurities | Solvent selection is critical for efficiency google.com |

| Precipitation | Reduced solubility upon changing solvent or temperature | Isolating solid diols from soluble impurities | Requires significant solubility difference ajchem-a.com |

| Distillation | Difference in boiling points | Purifying liquid diols from non-volatile or less volatile impurities | Ineffective for azeotropes or compounds with close boiling points google.com |

Catalytic Systems in Diol Formation

The synthesis of this compound, a tertiary diol, is typically achieved through a Grignard reaction. pearson.com This involves reacting an appropriate ketone or ester with a Grignard reagent. chemistrysteps.comorganic-chemistry.org While the Grignard reaction is powerful, its efficiency and selectivity can often be enhanced through the use of catalytic systems.

For the formation of tertiary alcohols and diols, catalysts can play several roles:

Lewis Acid Catalysis: Lewis acids can be employed to activate the carbonyl group of the ketone or ester precursor, making it more electrophilic and susceptible to nucleophilic attack by the Grignard reagent. This activation can lead to faster reaction rates and potentially higher yields. researchgate.net

Metal-Based Catalysts: While Grignard reagents are themselves organomagnesium compounds, other metal catalysts can be added to modulate the reaction. For instance, certain zinc(II) complexes have been shown to catalyze the addition of Grignard reagents to ketones. organic-chemistry.org Copper salts, such as copper cyanide (CuCN), are also used in Grignard reactions, often to promote specific coupling pathways. researchgate.net

Transition-Metal-Free Systems: Research has also explored transition-metal-free approaches for diol synthesis, although these often apply to different substrates and mechanisms, such as the dihydroxylation of hydrocarbons. nih.gov For Grignard-type additions, the focus remains on enhancing the inherent reactivity of the organomagnesium reagent, sometimes through additives that are not traditional transition metal catalysts.

The synthesis of a symmetric diol like this compound likely involves the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with a central difunctional carbonyl compound, such as a succinate ester. In such reactions, catalysts can help ensure the reaction proceeds to completion and minimize side reactions.

| Catalyst Type | Function | Example(s) | Relevance to Diol Synthesis |

|---|---|---|---|

| Lewis Acids | Activate carbonyl group towards nucleophilic attack | BF₃·Et₂O researchgate.net | Increases reaction rate and yield in Grignard additions. |

| Metal Salts | Modulate reactivity and reaction pathway | CuCN, Zinc(II) complexes organic-chemistry.orgresearchgate.net | Can enhance selectivity and catalytic efficiency. |

| Chiral Auxiliaries | Induce stereoselectivity for asymmetric synthesis | (-)-Sparteine | Used for creating specific stereoisomers of diols. |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of this tertiary diol via the Grignard reaction proceeds through a well-studied pathway involving specific intermediates and transition states.

Reaction Intermediates and Transition State Analysis

The Grignard reaction is generally understood to proceed via a nucleophilic addition mechanism. organic-chemistry.org When an ester like diethyl succinate is used as the starting material to produce this compound with ethylmagnesium bromide, the mechanism involves several key steps:

First Nucleophilic Attack: The first equivalent of the Grignard reagent attacks one of the ester's carbonyl carbons. This forms a tetrahedral intermediate, specifically a magnesium alkoxide.

Collapse of Intermediate: This tetrahedral intermediate is unstable and collapses, eliminating the ethoxy group to form a ketone (3-ethyl-3-hydroxyhexan-6-one).

Second Nucleophilic Attack: A second equivalent of the Grignard reagent then attacks the carbonyl group of the newly formed ketone. This leads to the formation of a new tetrahedral magnesium alkoxide intermediate. pearson.comchemistrysteps.com

Protonation: Finally, an acidic workup step protonates the magnesium dialkoxide to yield the final diol product, this compound.

Transition State: For each nucleophilic addition step, the reaction proceeds through a transition state. For sterically unhindered substrates, a polar, nucleophilic addition mechanism is common. However, with sterically hindered ketones, the reaction may proceed through a single electron transfer (SET) mechanism, which involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical-anion intermediate. organic-chemistry.org Given the formation of a tertiary alcohol, steric hindrance could make the SET pathway a possibility. The transition state in the reduction side-reaction is thought to be a cyclic six-membered ring. organic-chemistry.org

| Stage | Key Species | Description |

|---|---|---|

| Intermediate 1 | Tetrahedral Magnesium Alkoxide (from ester) | Formed after the first nucleophilic attack on the ester carbonyl. |

| Intermediate 2 | Ketone | Formed after the collapse of the first intermediate and elimination of the alkoxy group. chemistrysteps.com |

| Intermediate 3 | Tetrahedral Magnesium Dialkoxide (from ketone) | Formed after the second nucleophilic attack on the ketone carbonyl. pearson.com |

| Transition State | Polar Addition or SET | The energy maximum during C-C bond formation; may involve a single electron transfer (SET) for sterically hindered substrates. organic-chemistry.org |

Influence of Reaction Conditions on Reaction Kinetics and Yields

Temperature: Grignard reactions are highly exothermic. Low temperatures (e.g., 0 °C to -78 °C) are often employed to control the reaction rate, prevent side reactions such as enolization and reduction, and improve the selectivity of the nucleophilic addition. researchgate.net Higher temperatures can accelerate the reaction but may lead to a decrease in yield due to the formation of byproducts.

Solvent: The choice of solvent is critical for the formation and stability of the Grignard reagent. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate the magnesium atom, stabilizing the reagent complex. The solvent's Lewis basicity can influence the reagent's reactivity and aggregation state, thereby affecting reaction kinetics.

Concentration of Reactants: The stoichiometry and concentration of the Grignard reagent and the carbonyl substrate are crucial. An excess of the Grignard reagent is often used to ensure the reaction goes to completion, especially when reacting with esters where two equivalents are required per functional group. chemistrysteps.comorganic-chemistry.org However, a very high concentration might increase the rate of side reactions.

Rate of Addition: The slow, controlled addition of the carbonyl substrate to the Grignard reagent (or vice versa) is a standard procedure. This helps to manage the exothermic nature of the reaction and maintain a low concentration of the electrophile, which can minimize side reactions like self-condensation.

A significant kinetic deuterium isotope effect (KIE) observed in related reactions suggests that hydrogen abstraction can be a rate-limiting step, highlighting the sensitivity of such syntheses to subtle mechanistic details. nih.gov

| Reaction Condition | Effect on Kinetics | Effect on Yield |

|---|---|---|

| Low Temperature (e.g., 0 °C) | Decreases reaction rate. | Generally increases yield by minimizing side reactions (e.g., enolization). |

| High Temperature | Increases reaction rate. | May decrease yield due to increased byproduct formation. |

| Anhydrous Ether Solvent (THF, Et₂O) | Facilitates reaction by stabilizing the Grignard reagent. | Essential for high yields; reaction fails in protic or non-coordinating solvents. |

| Excess Grignard Reagent | Increases rate by Le Chatelier's principle. | Ensures complete conversion of the starting material, increasing overall yield. chemistrysteps.com |

| Slow Reagent Addition | Controls the overall rate of reaction. | Improves yield by controlling exothermicity and minimizing side reactions. |

Reactivity and Chemical Transformations of 3,6 Dimethyloctane 3,6 Diol

Reactions Involving Hydroxyl Functional Groups

The two tertiary hydroxyl groups in 3,6-dimethyloctane-3,6-diol are the primary sites of its chemical reactivity. These groups can undergo a variety of transformations, including etherification, esterification, and dehydration, and can be protected to allow for selective reactions at other parts of a molecule in more complex syntheses.

Etherification and Esterification Reactions

The formation of ethers and esters from this compound is challenging due to the sterically hindered nature of the tertiary hydroxyl groups.

Etherification: Direct acid-catalyzed etherification of this compound is generally not a feasible method due to the high propensity for carbocation-mediated elimination reactions under acidic conditions, which leads to the formation of alkenes. The Williamson ether synthesis, a common method for preparing ethers, is also inefficient for tertiary alcohols like this compound. This is because the alkoxide, acting as a strong base, will preferentially induce elimination of the alkyl halide rather than undergoing a nucleophilic substitution reaction.

However, intramolecular etherification to form a cyclic ether has been reported. For instance, the dehydration of this compound can lead to the formation of 2,2,5,5-tetraethyl-tetrahydrofuran, a substituted tetrahydrofuran derivative. thieme-connect.de A notable application is the sustainable synthesis of 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), a nonperoxide-forming ether solvent, from this compound. acs.org

Esterification: Similar to etherification, the direct Fischer esterification of this compound with a carboxylic acid under acidic conditions is not effective and leads predominantly to dehydration products. To achieve esterification, more reactive acylating agents are necessary. The use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine, can facilitate the formation of the corresponding diester. These methods circumvent the need for strong acids and high temperatures that promote elimination.

| Reaction Type | Reagents and Conditions | Major Product(s) | Challenges |

| Etherification | Acid catalyst (e.g., H₂SO₄), heat | Alkenes (elimination) | Prone to dehydration |

| Alkyl halide, strong base (Williamson) | Alkenes (elimination) | Elimination dominates over substitution | |

| Intramolecular dehydration | Substituted tetrahydrofuran | Requires specific conditions | |

| Esterification | Carboxylic acid, acid catalyst (Fischer) | Alkenes (elimination) | Prone to dehydration |

| Acid chloride/anhydride, pyridine | Diester | Requires more reactive acylating agents |

Protection Group Chemistry Applied to this compound

In multi-step organic syntheses, it is often necessary to protect hydroxyl groups to prevent them from reacting with certain reagents. For diols like this compound, a common strategy is the formation of cyclic acetals or ketals.

Reacting this compound with an aldehyde or a ketone in the presence of an acid catalyst can form a five- or six-membered cyclic acetal. For example, reaction with acetone would yield a cyclic ketal, specifically an acetonide. pearson.com These cyclic structures are stable under neutral and basic conditions, effectively protecting the diol functionality. chem-station.comorganic-chemistry.org The protection can be readily removed by treatment with aqueous acid, regenerating the diol. The choice of the carbonyl compound can influence the stability and ease of deprotection of the resulting cyclic acetal.

| Protecting Group | Reagents | Protected Form | Deprotection Conditions |

| Acetonide | Acetone, acid catalyst | Cyclic ketal | Aqueous acid |

| Benzylidene acetal | Benzaldehyde, acid catalyst | Cyclic acetal | Aqueous acid |

Dehydration Pathways and Product Formation

The acid-catalyzed dehydration of this compound is a prominent reaction that can lead to a variety of products depending on the reaction conditions. As a tertiary diol, it readily undergoes dehydration via an E1 elimination mechanism.

Protonation of a hydroxyl group followed by the loss of a water molecule generates a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Given the presence of two hydroxyl groups, this process can occur at either end of the molecule, potentially leading to a mixture of dienes.

Furthermore, intramolecular reactions are possible. As mentioned earlier, the dehydration of 1,4-diols, including this compound, can result in the formation of substituted tetrahydrofurans through an intramolecular etherification process. thieme-connect.de The reaction of tertiary 1,4-diols can also yield dienes as byproducts. thieme-connect.de The specific product distribution is highly dependent on factors such as the acid catalyst used, reaction temperature, and solvent.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound are governed by the nature of its tertiary alcohol functionalities.

Selective Oxidation Methodologies

Achieving selective oxidation of a tertiary alcohol is a significant challenge in organic synthesis. While direct oxidation to a carbonyl group is not feasible, specialized methods can sometimes be employed for specific transformations in complex molecules. However, for a relatively simple, unactivated tertiary diol like this compound, selective oxidation methodologies are not commonly reported.

Research into the selective oxidation of diols often focuses on systems where at least one of the hydroxyl groups is primary or secondary, or where neighboring functional groups can direct the oxidation. stanford.edursc.orgthieme-connect.com In the absence of such activating features, the tertiary hydroxyl groups of this compound remain largely unreactive towards oxidation.

Derivatization and Complex Molecule Construction

This compound is a symmetrical C10 dialcohol characterized by two tertiary hydroxyl groups located at the 3 and 6 positions of an octane backbone. nih.gov This structure, featuring a defined carbon skeleton and reactive functional groups, presents theoretical potential for its use in the construction of more complex molecules. The reactivity is centered around the two tertiary hydroxyl groups, which can serve as points for derivatization or as anchors for building larger molecular architectures. However, it is noteworthy that while the principles of organic chemistry suggest various potential transformations, documented examples of this compound being used as a key precursor in complex syntheses are not widespread in scientific literature.

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure, often bringing with it a specific and desirable set of atoms or a particular stereochemical configuration. The utility of this compound as such a building block lies in its bifunctional nature and its defined ten-carbon framework.

Theoretically, this diol could be employed to introduce a lipophilic C10 segment into a target molecule, with the two hydroxyl groups acting as handles for connection. For instance, the diol could be doubly esterified or converted into a diether to link two other molecular fragments. Its symmetrical nature could be advantageous in the synthesis of symmetrical products. Despite these potential applications, this compound is not commonly cited as a foundational building block in the synthesis of complex natural products or pharmaceuticals in available literature. Its primary documented uses are in formulations, such as foam controlling agents or as a component in peroxide formulations, rather than as a reactive precursor in multi-step synthesis.

The conversion of alcohols to vinyl ethers is a significant transformation in organic chemistry, as the resulting vinyl ether moiety is a versatile functional group. However, the synthesis of vinyl ethers from tertiary alcohols like this compound is challenging. Standard methods for vinyl ether synthesis are often not compatible with tertiary alcohols due to the high propensity of these substrates to undergo dehydration (elimination of water) under the typically acidic or high-temperature conditions required.

Under acidic conditions, the protonation of a tertiary hydroxyl group leads to the formation of a stable tertiary carbocation, which readily eliminates a proton from an adjacent carbon to form an alkene. This dehydration pathway is generally faster and more favorable than nucleophilic addition or substitution reactions at the tertiary center.

Other potential derivatives could include:

Ethers: Formed by the acid-catalyzed addition of the diol to a highly reactive alkene (such as isobutylene) to form di-tert-butyl ethers.

Esters: Esterification with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base could yield the corresponding diester.

While these transformations are chemically plausible, specific research detailing the synthesis of vinyl ethers or other functionalized derivatives directly from this compound is limited.

The structure of this compound is well-suited for the synthesis of certain cyclic structures, particularly through intramolecular reactions. The distance between the two hydroxyl groups, separated by a three-carbon chain (-CH2-CH2-), is ideal for the formation of a five-membered ring.

Intramolecular Cyclization (Cyclic Ether Formation): Under acid-catalyzed conditions, this compound can undergo intramolecular dehydration. The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. The second hydroxyl group, acting as an intramolecular nucleophile, can then attack this carbocation. The subsequent loss of a proton yields a cyclic ether. This reaction would be expected to form a substituted tetrahydrofuran. The reaction of tertiary 1,4-diols with reagents like cerium ammonium nitrate is a known method for producing tetrahydrofuran derivatives. organic-chemistry.org

Spirocycle Formation: Spirocycles, which contain two rings connected by a single common atom, can be synthesized using diols as precursors. This compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. chemistrysteps.com If a cyclic ketone, such as cyclohexanone, is used, the resulting product is a dioxaspiro compound. This reaction serves as a common method for protecting carbonyl groups in multi-step syntheses. chemistrysteps.com

Below is a table summarizing the potential cyclic products derivable from this compound.

| Starting Material | Reagent/Condition | Product Type | Potential Product Structure |

| This compound | H⁺ (catalytic), Heat | Cyclic Ether | 2-Ethyl-2-methyl-5-(1-methylpropyl)tetrahydrofuran |

| This compound | Cyclohexanone, H⁺ | Dioxaspiro Compound | 1,4-Dioxaspiro[4.5]decane derivative |

| This compound | Acetone, H⁺ | Cyclic Ketal | 2,2,4-Trimethyl-5-(1-methylpropyl)-1,3-dioxolane |

Stereochemical Aspects and Chirality in 3,6 Dimethyloctane 3,6 Diol Research

Analysis of Enantiomeric and Diastereomeric Mixtures

The analysis of mixtures containing the different stereoisomers of 3,6-dimethyloctane-3,6-diol requires techniques capable of distinguishing between molecules with identical connectivity but different spatial arrangements. Diastereomers (the meso form versus the enantiomeric pairs) have distinct physical properties and can be differentiated by standard analytical methods. However, enantiomers possess identical physical properties in an achiral environment, necessitating the use of chiral-specific methods for their analysis.

Gas Chromatography (GC): Chiral gas chromatography is a powerful technique for the separation and quantification of all stereoisomers of this compound. By using a GC column coated with a chiral stationary phase (CSP), the transient diastereomeric complexes formed between the individual enantiomers and the CSP have different stabilities, leading to different retention times. This allows for the baseline separation of the (3R,6R), (3S,6S), and meso isomers in a single analytical run. The choice of the chiral stationary phase, often based on cyclodextrin derivatives, is critical for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, it is an effective tool for differentiating and quantifying diastereomers. The meso (3R,6S) isomer and the racemic (3R,6R)/(3S,6S) pair have different molecular symmetries and spatial arrangements, resulting in distinct chemical shifts and coupling constants for their respective nuclei. For instance, the protons and carbons in the meso form are in a different chemical environment compared to those in the enantiomers, allowing for their signals to be resolved and integrated for quantitative analysis. To analyze enantiomeric composition by NMR, chiral derivatizing agents or chiral solvating agents must be used to induce a diastereomeric relationship, which then results in distinguishable NMR spectra.

| Stereoisomer | Analytical Technique | Expected Observation | Principle |

|---|---|---|---|

| (3R,6R)- and (3S,6S)- (Enantiomers) | Chiral Gas Chromatography | Two distinct peaks with different retention times. | Differential interaction with a chiral stationary phase. |

| (3R,6S)- (Meso) | Chiral Gas Chromatography | A separate, single peak with a unique retention time. | Differential interaction with a chiral stationary phase. |

| (3R,6R)/(3S,6S)- vs. (3R,6S)- (Diastereomers) | ¹H or ¹³C NMR Spectroscopy | Different sets of signals (chemical shifts) for each diastereomer. | Different magnetic environments for nuclei due to distinct molecular symmetry and structure. |

| (3R,6R)- and (3S,6S)- (Enantiomers) | NMR with Chiral Derivatizing Agent | Separate signals for the resulting diastereomeric derivatives. | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. |

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process for stereochemical studies and for applications where a single enantiomer is required. This process is known as chiral resolution.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For a diol like this compound, a common approach is an enzyme-catalyzed acylation. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively acylate one enantiomer (e.g., the R,R form) at a much faster rate than the other (the S,S form). This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched diol, which can then be separated by standard techniques like column chromatography. The efficiency of this process is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Chemical Kinetic Resolution: Similar to enzymatic resolution, this method uses a chiral catalyst or reagent to react with one enantiomer faster than the other. A notable strategy for diols is catalytic asymmetric acetalization. thieme-connect.com In this approach, a racemic diol is reacted with an aldehyde in the presence of a chiral catalyst, such as a confined imidodiphosphoric acid. thieme-connect.com The catalyst facilitates the formation of a cyclic acetal preferentially with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. thieme-connect.com This method can be highly selective, achieving excellent yields for both the enantioenriched diol and the resulting acetal product. thieme-connect.com

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric derivatives. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. After separation, the resolving agent is cleaved to yield the pure enantiomers of the original diol.

Impact of Stereochemistry on Compound Properties and Transformations

The stereochemistry of this compound has a profound influence on its physical properties and chemical behavior. The distinct three-dimensional arrangement of atoms in each stereoisomer dictates how it packs in a crystal lattice, its interaction with solvents, and its behavior in chemical reactions, particularly those involving other chiral molecules.

Physical Properties: Diastereomers, such as the (3R,6S) meso compound and the (3R,6R)/(3S,6S) enantiomeric pair, have different physical properties. This includes melting point, boiling point, density, and solubility. These differences arise from the variations in their molecular symmetry and intermolecular forces. For example, the ability of the molecules to pack efficiently in a crystal lattice will differ, leading to different melting points. In contrast, a pair of enantiomers, like (3R,6R) and (3S,6S), will have identical physical properties in an achiral environment. They will, however, exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions.

| Property | Enantiomers (e.g., (3R,6R) vs. (3S,6S)) | Diastereomers (e.g., Meso vs. Racemic Pair) |

|---|---|---|

| Melting Point / Boiling Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| NMR Spectra (in achiral solvents) | Identical | Different |

| Optical Rotation | Equal and opposite | Different (Meso is achiral and has zero rotation) |

| Reactivity (with achiral reagents) | Identical | Different |

| Reactivity (with chiral reagents) | Different | Different |

Chemical Transformations: The stereochemical configuration of the diol can direct the outcome of subsequent chemical reactions. When used as a starting material, the existing stereocenters can influence the formation of new stereocenters, a process known as diastereoselective synthesis. Furthermore, if the diol is used as a chiral ligand for a metal catalyst or as a chiral auxiliary, its stereochemistry is critical for inducing asymmetry in a reaction, leading to the preferential formation of one enantiomer of the product. The spatial arrangement of the hydroxyl and methyl groups determines the chiral environment it can create, which is the basis for its effectiveness in asymmetric synthesis.

Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of the chiral centers in this compound is essential for its complete characterization. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous assignment of both relative and absolute stereochemistry. springernature.comwikipedia.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise position of each atom in space. wikipedia.org For determining absolute configuration, the analysis often involves measuring anomalous dispersion effects, which can distinguish between a molecule and its non-superimposable mirror image. nih.gov A significant challenge can be growing a single crystal of sufficient quality for analysis. nih.govnih.gov

NMR-Based Methods (Modified Mosher's Method): In the absence of a suitable crystal, NMR spectroscopy offers a reliable alternative for assigning absolute configuration. The modified Mosher's method is a widely used technique for chiral alcohols. nih.govresearchgate.netstackexchange.com It involves the esterification of the diol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This converts the enantiomeric diols into a pair of diastereomeric bis-MTPA esters.

Advanced Analytical Methodologies for 3,6 Dimethyloctane 3,6 Diol Characterization in Research

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 3,6-Dimethyloctane-3,6-diol. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing information about its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR provide critical data for confirming the carbon skeleton and understanding the environment of each atom.

The structure of this compound (C₁₀H₂₂O₂) contains several distinct proton and carbon environments. Due to the molecule's symmetry, the number of unique signals in the NMR spectra can be used to infer its stereochemistry. For instance, the meso diastereomer will exhibit a higher degree of symmetry compared to the chiral (3R,6R) and (3S,6S) enantiomers.

Conformational analysis, which studies the different spatial arrangements of atoms resulting from rotation about single bonds, can be performed by analyzing the spin-spin coupling constants (³J(H,H)) obtained from the ¹H NMR spectrum. nih.govresearchgate.net These coupling constants provide information on the dihedral angles between adjacent protons, allowing researchers to determine the predominant conformer populations in solution. auremn.org.br

Determining the absolute configuration of the chiral centers often requires more advanced NMR techniques. One such method involves derivatizing the diol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or MαNP acid, to form diastereomeric esters. nih.govresearchgate.net The differing spatial arrangement of the bulky aromatic groups in these diastereomers induces noticeable changes in the chemical shifts (Δδ) of nearby protons, which can be correlated to the absolute stereochemistry at the carbinol centers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1, C8 (CH₃) | ~0.9 | ~10 | Triplet |

| C2, C7 (CH₂) | ~1.5 | ~35 | Quartet |

| C3, C6 (C-OH) | - | ~75 | Singlet |

| C4, C5 (CH₂) | ~1.4 | ~40 | Singlet |

| C3-CH₃, C6-CH₃ | ~1.2 | ~28 | Singlet |

| OH | Variable (1.5-4.0) | - | Singlet (broad) |

Note: Predicted values are based on typical shifts for similar aliphatic diols. Actual values may vary depending on the solvent and stereoisomer.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. researchgate.netacs.org For this compound, these methods are excellent for confirming the presence of its key hydroxyl (-OH) and alkyl (C-H) groups.

The IR spectrum is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. The broadness of this peak is due to intermolecular hydrogen bonding. A strong absorption in the 1050-1200 cm⁻¹ range would correspond to the C-O stretching vibration of the tertiary alcohol. Multiple sharp peaks between 2850 and 3000 cm⁻¹ signify the C-H stretching vibrations of the methyl and methylene (B1212753) groups. scifiniti.com

Raman spectroscopy, which relies on inelastic scattering of light, is also highly effective for identifying the hydrocarbon backbone. rsc.org It typically shows strong signals for the symmetric C-C and C-H vibrations, providing a clear fingerprint of the molecule's alkyl structure. scifiniti.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200-3600 (Broad, Strong) | Weak |

| C-H (sp³) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-H | Bending | 1350-1470 (Variable) | 1350-1470 (Variable) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. impactanalytical.comlibretexts.org The molecular formula of this compound is C₁₀H₂₂O₂, corresponding to a monoisotopic mass of approximately 174.16 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for tertiary alcohols is often very weak or entirely absent due to the instability of the parent ion. whitman.edu The fragmentation of this compound is expected to be dominated by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. This is a highly favorable process as it leads to the formation of a stable, resonance-stabilized oxonium ion. For this compound, alpha-cleavage would result in the loss of an ethyl radical (•CH₂CH₃) or a butyl radical, leading to prominent fragment ions.

Dehydration: The molecule can easily lose one or two molecules of water (H₂O, 18 Da), leading to peaks at [M-18]⁺ and [M-36]⁺. This is a common fragmentation pathway for alcohols. libretexts.orgwhitman.edu

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to observe the molecular ion or a protonated molecule [M+H]⁺ more clearly. nih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 156 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 145 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 138 | [M - 2H₂O]⁺ | Loss of two water molecules |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage at C3-C4 bond |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for separating this compound from impurities and for resolving its different stereoisomers. Both gas and liquid chromatography are employed for these purposes.

Gas chromatography (GC) is a standard technique for assessing the purity of volatile and thermally stable compounds. libretexts.org The analysis of diols like this compound by GC can be challenging due to the polar hydroxyl groups, which can interact strongly with the stationary phase, leading to broad, tailing peaks. sigmaaldrich.com

Method development focuses on mitigating these effects. A common approach is to use a non-polar stationary phase (e.g., polydimethylsiloxane) to reduce hydrogen bonding interactions. sigmaaldrich.com Alternatively, a specially modified polar column, such as one with an acidic character, can be used to inhibit tailing. sigmaaldrich.com For quantitative analysis, a flame ionization detector (FID) is typically used due to its high sensitivity for hydrocarbons. Purity is determined by calculating the relative area percentage of the main peak, excluding the solvent peak. youtube.com

Table 4: Example Gas Chromatography (GC) Method Parameters for Diol Analysis

| Parameter | Condition |

|---|---|

| Column | SPB-1000 (modified polyethylene (B3416737) glycol) or Equity-1 (polydimethylsiloxane) sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the stereoisomers of this compound. Since the compound has two chiral centers (C3 and C6), it can exist as a pair of enantiomers ((3R,6R) and (3S,6S)) and a meso compound ((3R,6S), which is achiral).

Separating the diastereomers (the meso form from the enantiomeric pair) can often be achieved using standard normal-phase or reverse-phase HPLC on an achiral stationary phase (e.g., silica (B1680970) gel or C18). However, separating the enantiomers requires a chiral environment. This is accomplished using Chiral HPLC. csfarmacie.cz

There are two primary strategies for chiral HPLC separation: chiralpedia.comchromatographyonline.com

Indirect Method: The enantiomeric diol mixture is reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chromatographyonline.com

Direct Method: This is the more common approach, where the enantiomers are separated directly on a Chiral Stationary Phase (CSP). csfarmacie.czresearchgate.net CSPs are typically based on chiral selectors like polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives coated on a silica support), which form transient, diastereomeric complexes with the enantiomers, leading to different retention times. dergipark.org.tr Normal-phase mode, using mobile phases like n-hexane and isopropanol, is often effective for this type of separation. dergipark.org.tr

Table 5: Example Chiral HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column (CSP) | Amylose or Cellulose-based (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV (at low wavelength, ~210 nm) or Refractive Index (RI) |

| Injection Volume | 10 µL |

Integration of GC-MS and LC-MS in Complex Mixture Analysis

The comprehensive characterization of this compound in complex matrices necessitates a multi-faceted analytical approach. The integration of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful and synergistic strategy, leveraging the distinct advantages of each technique to achieve a more complete analytical profile of the target analyte and the surrounding matrix.

The complementary nature of GC-MS and LC-MS is particularly advantageous when analyzing compounds like this compound, which possesses moderate polarity and volatility. GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. For a diol like this compound, derivatization is often employed to increase its volatility and thermal stability, as well as to improve chromatographic peak shape. In contrast, LC-MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization.

In a research setting, an integrated GC-MS and LC-MS workflow allows for a broader characterization of a complex sample. For instance, in the analysis of an extract from a polymeric material, GC-MS can identify and quantify volatile organic compounds, including potential precursors or degradation products of this compound. Concurrently, LC-MS can directly analyze the non-volatile components of the mixture, providing quantitative data on the parent diol and any polar metabolites or degradation products.

Detailed Research Findings from Integrated Analysis

Research employing this dual-platform approach reveals a more comprehensive chemical landscape of the sample. GC-MS analysis, often following a derivatization step (e.g., silylation), can provide detailed structural information through electron ionization (EI), which generates reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.

LC-MS analysis, typically utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), offers high sensitivity for polar compounds and provides accurate molecular weight information. The use of tandem mass spectrometry (MS/MS) in LC-MS further enhances selectivity and provides valuable structural information through collision-induced dissociation (CID).

The following interactive data tables illustrate the type of complementary data obtained from GC-MS and LC-MS analyses for the characterization of this compound in a hypothetical complex mixture.

Table 1: Illustrative GC-MS Data for Derivatized this compound

| Parameter | Value |

| Analyte (Derivatized) | This compound-bis(trimethylsilyl) ether |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |

| Retention Time (RT) | 15.2 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 245 [M-CH3-C2H5]+, 147 [(CH3)3Si-O=CH-CH3]+, 73 [(CH3)3Si]+ |

Note: This data is illustrative and based on typical behavior of silylated diols in GC-MS.

Table 2: Illustrative LC-MS/MS Data for this compound

| Parameter | Value |

| Analyte | This compound |

| LC Column | C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Retention Time (RT) | 8.5 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion [M+H]+ (m/z) | 175.1693 |

| Key MS/MS Fragment Ions (m/z) | 157.1587 [M+H-H2O]+, 139.1481 [M+H-2H2O]+, 113.1118 [C7H13O]+ |

Note: This data is illustrative and based on typical behavior of diols in positive mode ESI-LC-MS/MS.

By integrating the data from both GC-MS and LC-MS, researchers can achieve a more robust and comprehensive understanding of the chemical composition of complex mixtures containing this compound. This dual-platform approach mitigates the limitations of each individual technique, ensuring that a wider range of analytes with varying physicochemical properties are detected and characterized with high confidence.

Computational and Theoretical Studies on 3,6 Dimethyloctane 3,6 Diol

Molecular Modeling and Conformational Analysis

Molecular modeling of 3,6-dimethyloctane-3,6-diol involves the generation of three-dimensional representations of the molecule to study its possible shapes, or conformations. Due to the presence of multiple single bonds, the molecule possesses significant conformational flexibility. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

The relative energies of different conformers determine their population at a given temperature. Key factors influencing conformational preference include:

Steric Hindrance: Repulsive interactions between bulky substituent groups (methyl and ethyl groups) that favor conformations where these groups are far apart.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonds to form between the two hydroxyl (-OH) groups, which can stabilize certain conformations.

While specific conformational analysis studies on this compound are not extensively detailed in publicly available literature, the principles of alkane and diol conformational analysis would apply. Computational methods such as molecular mechanics (MM) or more advanced quantum mechanics (QM) methods would be employed to rotate the molecule around its C-C bonds and calculate the potential energy surface to identify energy minima corresponding to stable conformers.

Electronic Structure Calculations (e.g., DFT studies)

Electronic structure calculations provide detailed information about the distribution of electrons within a molecule, which governs its chemical properties and reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.

For molecules structurally related to this compound, DFT calculations have been instrumental. For instance, in the study of 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), which is synthesized from this compound, quantum mechanical calculations were performed to aid in structural elucidation. acs.org These calculations can determine various electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for understanding intermolecular interactions.

In silico modeling, such as the COSMO-RS (Conductor-like Screening Model for Real Solvents), has been used to evaluate the solvation properties of derivatives of this compound. acs.org This type of modeling predicts thermodynamic properties of fluids and solutions, suggesting that a derivative of this compound has characteristics similar to hydrocarbon solvents. acs.org

Table 1: Predicted Solvation Parameters for a Derivative of this compound

| Parameter | Value | Significance |

|---|

This data is for 2,5-diethyl-2,5-dimethyloxolane, a direct synthetic product of this compound.

Prediction of Reaction Mechanisms and Reactivity Profiles

Theoretical calculations are invaluable for predicting the mechanisms of chemical reactions. For this compound, a key reaction is its cyclodehydration to form 2,5-diethyl-2,5-dimethyloxolane. smolecule.com Computational studies can model this transformation by:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Identifying Transition States: Locating the highest energy point along the reaction pathway, which is the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

Such studies would likely show that the reaction proceeds via protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent intramolecular attack by the second hydroxyl group would then lead to the formation of the oxolane ring. The relative stability of potential carbocation intermediates would be a key factor in determining the reaction's feasibility and outcome.

Simulations of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for distinguishing between different stereoisomers (molecules with the same connectivity but different spatial arrangements of atoms).

For the derivative 2,5-diethyl-2,5-dimethyloxolane, quantum mechanical calculations of theoretical NMR chemical shifts were performed. acs.org The calculated shifts for possible isomers (cis and trans) were then compared to the experimental NMR data. This comparison is often quantified using a statistical method like DP4+ probability analysis, which provides a confidence level for the structural assignment. In the case of the derivative, the DP4+ probability modeling indicated that the cis isomer was the most plausible structure with a probability of 99.98%. acs.org This demonstrates the power of combining computational spectroscopy with experimental data to resolve complex structural problems.

Table 2: Example of Computational-Experimental Correlation for Structural Assignment

| Method | Application | Outcome |

|---|---|---|

| Quantum Mechanical NMR Calculations | Calculation of ¹H and ¹³C chemical shifts for possible stereoisomers of a derivative. acs.org | A set of predicted spectra for each potential structure. |

These simulations are crucial when synthesis yields a mixture of isomers or when unambiguous experimental characterization is challenging.

Applications of 3,6 Dimethyloctane 3,6 Diol in Chemical Research and Industrial Processes

Role as a Versatile Synthetic Intermediate

As a diol, 3,6-Dimethyloctane-3,6-diol possesses two hydroxyl (-OH) functional groups, which theoretically allows it to serve as a building block in chemical synthesis. Diols are generally valuable as intermediates and can undergo reactions typical of alcohols, such as esterification, etherification, and conversion to halides. These reactions can lead to the formation of a wide range of other molecules. However, specific examples of this compound being utilized as a synthetic intermediate to produce other distinct compounds are not well-documented in current research. Its structure, featuring two tertiary alcohol groups, presents significant steric hindrance, which can reduce its reactivity compared to primary or secondary diols, potentially limiting its practical use as a versatile intermediate.

Applications in Solvent Development and Green Chemistry

The search for sustainable, high-performance solvents is a key area of green chemistry. The properties of alcohols and diols make them interesting candidates for solvent applications or as precursors to new solvent molecules.

There is no available research that specifically explores this compound as a precursor for creating sustainable or "green" solvents. While diols can be chemically modified to produce ethers or other derivatives that may have potential as solvents, this specific compound has not been identified as a focus of such studies.

Specific studies detailing the solvation properties of this compound could not be found. Generally, the solvation characteristics of an alcohol are determined by the interplay between its polar hydroxyl groups, which can engage in hydrogen bonding, and its nonpolar alkyl backbone. rsc.org Tertiary alcohols are noted to be marginally less polar as solvents compared to primary alcohols due to steric hindrance that destabilizes the formation of polymeric aggregates. rsc.org Given its C10 hydrocarbon structure and two shielded hydroxyl groups, this compound would be expected to have low water solubility and be a relatively nonpolar solvent. ebsco.com However, without dedicated research, its specific solvent parameters (e.g., polarity, hydrogen bond donating/accepting ability) remain uncharacterized.

Investigations in Catalytic Processes

This compound is a symmetrical tertiary diol. While its structural features suggest potential for investigation in various chemical contexts, its specific applications within catalytic process research, particularly as a model compound for alkene reactivity or in ligand design, are not extensively documented in publicly available scientific literature. Research has focused more on its synthesis and its utility as a precursor for other molecules. For instance, it can be transformed into substituted tetrahydrofurans. thieme-connect.de It is also listed as a potential component in various industrial formulations, such as those for cyclic ketone peroxides googleapis.comgoogle.com.

Use as a Model Compound in Alkene Reactivity Studies

A comprehensive review of scientific databases and chemical literature does not reveal specific instances where this compound has been utilized as a model compound in alkene reactivity studies. Such studies typically employ compounds that can systematically probe electronic and steric effects in reactions like hydrogenation, oxidation, or polymerization. While the structure of this compound is well-defined, there is no available research that details its application for elucidating catalytic mechanisms or reactivity patterns in alkene transformations.

Ligand Design for Catalytic Systems

There is no scientific literature to indicate that this compound has been directly used or is a primary building block in ligand design for catalytic systems. The design of ligands for catalysis often involves molecules with specific donor atoms (like nitrogen, phosphorus, or oxygen) arranged in a precise geometry to coordinate with a metal center and influence its catalytic activity and selectivity. While this compound possesses two hydroxyl groups that could potentially coordinate to a metal, its simple, flexible aliphatic backbone does not lend itself to forming the rigid, sterically defined pockets typical of high-performance catalyst ligands. Therefore, its application in this area has not been reported.

Derivatives and Analogues of 3,6 Dimethyloctane 3,6 Diol in Academic Research

Synthesis and Characterization of Related Saturated Diols

The synthesis of saturated diols structurally analogous to 3,6-dimethyloctane-3,6-diol often employs well-established reduction methods. A primary route to these compounds is the hydrogenation of the corresponding alkynediol precursors. For instance, the catalytic hydrogenation of 3,6-dimethyl-4-octyne-3,6-diol (B148155) over a suitable catalyst, such as palladium on carbon (Pd/C), would yield this compound. This method is a standard procedure for the conversion of alkynes to alkanes and is generally high-yielding.

Another versatile method for the preparation of diols is the dihydroxylation of alkenes. This can be achieved through either syn- or anti-dihydroxylation, depending on the chosen reagents, allowing for stereochemical control. chemistrysteps.com For example, osmium tetroxide is a common reagent for syn-dihydroxylation, while other methods can be employed for anti-dihydroxylation. chemistrysteps.com The reduction of diketones using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) also provides a straightforward route to diols. chemistrysteps.com